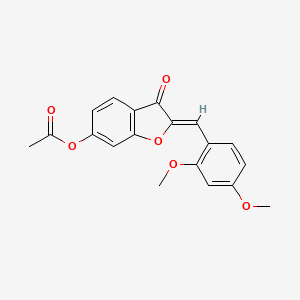

(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

Description

The compound (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate features a benzofuran core with a 2,4-dimethoxybenzylidene substituent at the C2 position and an acetate ester at C6. The molecular formula is C19H16O6 (molar mass ~340.33 g/mol). The 2,4-dimethoxy groups enhance electron-donating properties, while the acetate ester modulates solubility and metabolic stability .

Properties

IUPAC Name |

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(20)24-14-6-7-15-17(10-14)25-18(19(15)21)8-12-4-5-13(22-2)9-16(12)23-3/h4-10H,1-3H3/b18-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCOGOPKYUDWJD-LSCVHKIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or acetate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones or carboxylic acids.

Reduction: Benzyl derivatives.

Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study published in PubMed highlighted the potential of benzofuran derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study : A derivative of this compound was tested against breast cancer cell lines and showed a dose-dependent inhibition of cell growth. The mechanism involved the modulation of apoptosis-related proteins, suggesting a pathway for further development as an anticancer agent.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Apoptosis |

| Study B | MDA-MB-231 | 8.0 | Cell Cycle Arrest |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that similar benzofuran derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Study : In vitro studies demonstrated that the compound reduced TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in managing chronic inflammatory conditions.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Studies suggest that benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis .

Case Study : In a model of Alzheimer's disease, treatment with the compound resulted in reduced levels of beta-amyloid plaques and improved cognitive function in animal models.

| Model | Outcome | Mechanism |

|---|---|---|

| Alzheimer's Model | Reduced plaques | Antioxidant activity |

| Parkinson's Model | Improved motor function | Neuroprotection |

Organic Photovoltaics

Research has shown that compounds like (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate can be utilized in organic photovoltaic devices due to their favorable electronic properties. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar cell applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and acetate groups can influence its binding affinity and specificity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its analogs:

Functional Group Impact on Bioactivity

- Methoxy Substitutions : highlights that methoxy groups in curcumin analogs (e.g., 3,4-dimethoxy derivatives) correlate with strong free radical scavenging and tyrosinase inhibition . The target compound’s 2,4-dimethoxy groups may similarly enhance antioxidant capacity but require direct validation.

- Ester Modifications: Replacing acetate with methanesulfonate () or tosylate () alters polarity and metabolic stability.

- Bulkier Substituents : The tert-butyl group in ’s compound increases logP, suggesting improved lipid solubility but possible trade-offs in target selectivity .

Stereochemical and Conformational Considerations

The Z-configuration in the benzylidene moiety is critical for maintaining planar geometry, which facilitates π-π stacking with biological targets. Analogs with similar configurations (e.g., ’s benzofuran carboxylate) exhibit enhanced binding to enzymes like HIV-1 protease .

Biological Activity

(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₂₄H₂₀O₇

- Molecular Weight : 452.5 g/mol

- IUPAC Name : [(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in cells. This suggests a potential protective role against oxidative damage in biological systems.

- Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial properties. Specific tests against bacterial strains are needed to quantify this effect.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

- Cytotoxicity Against Cancer Cells : Early studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, indicating potential for development as an anticancer agent.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.

- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

A few notable studies have explored the biological activity of this compound:

-

Antioxidant Study :

- A study conducted on a related benzofuran derivative demonstrated significant antioxidant activity using DPPH and ABTS assays, indicating potential for protecting cellular components from oxidative damage.

-

Anticancer Research :

- In vitro studies on human cancer cell lines showed that the compound induced apoptosis and inhibited proliferation at micromolar concentrations. Further research is needed to understand its selectivity and mechanism of action.

-

Antimicrobial Testing :

- Preliminary tests against Gram-positive and Gram-negative bacteria revealed moderate antimicrobial activity, warranting further exploration into its efficacy and potential applications in infection control.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate, and how can intermediates be characterized?

- Methodological Answer : The synthesis of benzofuran derivatives typically involves condensation reactions between substituted benzaldehydes and ketones or lactones under basic conditions. For example, NaH in THF is a common base for deprotonation and promoting nucleophilic attack in similar systems . Key intermediates, such as the benzylidene precursor, should be characterized using 1H/13C NMR to confirm regioselectivity and X-ray crystallography to resolve stereochemical ambiguities .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:

- NMR : Assign peaks for the Z-configuration of the benzylidene group and verify acetate substitution at C6 .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- X-ray Diffraction : Resolve spatial arrangement of the dimethoxy groups and benzofuran core, as demonstrated in structurally analogous compounds .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, base, temperature) be optimized to enhance the yield of this compound during synthesis?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents like THF or DMF improve solubility of intermediates, while dichloromethane may reduce side reactions .

- Base Selection : Strong bases (e.g., NaH) favor deprotonation, but milder bases (K2CO3) may reduce ester hydrolysis .

- Temperature Control : Lower temperatures (0–5°C) suppress undesired tautomerization of the benzylidene group .

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables, as seen in agricultural chemistry studies .

Q. What strategies are used to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. Mitigation strategies include:

- Variable-Temperature NMR : Identify temperature-dependent peak splitting caused by conformational exchange .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for proposed configurations .

- Complementary Techniques : Pair NMR with IR spectroscopy to confirm carbonyl stretching frequencies (e.g., 3-oxo group at ~1700 cm⁻¹) .

Q. How to design experiments to assess the compound’s environmental fate and ecological impacts?

- Methodological Answer : Follow frameworks from long-term environmental studies, such as:

- Partitioning Studies : Measure logP (octanol-water) to predict bioavailability, referencing methods for similar esters .

- Degradation Pathways : Use HPLC-MS to identify abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products .

- Toxicity Assays : Employ standardized ecotoxicity tests (e.g., Daphnia magna mortality assays) under controlled conditions, as in ecological risk assessments .

Data Contradiction Analysis

Q. How can discrepancies in reported bioactivity data for this compound be addressed?

- Methodological Answer : Discrepancies may stem from differences in assay conditions or compound purity. Solutions include:

- Reproducibility Protocols : Standardize cell lines, solvent controls (e.g., DMSO concentration), and exposure times .

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables, as applied in antioxidant activity research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.